molecular formula C9H9FO2 B2545754 2-(2-Fluorophenyl)propanoic acid CAS No. 73041-90-4

2-(2-Fluorophenyl)propanoic acid

Cat. No.: B2545754
CAS No.: 73041-90-4
M. Wt: 168.167
InChI Key: DFFNLAUFNKNYSX-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)propanoic acid is an organic compound with the molecular formula C9H9FO2 It is a derivative of propanoic acid where a fluorine atom is substituted at the ortho position of the phenyl ring

Mechanism of Action

Target of Action

The primary targets of 2-(2-Fluorophenyl)propanoic acid Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that This compound may also interact with various biological targets.

Mode of Action

The specific mode of action of This compound It’s known that similar compounds interact with their targets, leading to various biological activities . The exact interaction of This compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

The biochemical pathways affected by This compound Related compounds have been found to possess various biological activities, affecting a range of biochemical pathways . The downstream effects of these interactions are diverse and depend on the specific pathways involved.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Similar compounds generally have moderately short initial half-lives of 2–5 hours . These properties can impact the bioavailability of This compound , influencing its therapeutic potential.

Result of Action

The molecular and cellular effects of This compound Related compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and others . These effects are likely the result of the compound’s interaction with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenyl)propanoic acid typically involves the Friedel-Crafts acylation of fluorobenzene with propanoic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed:

    Oxidation: Formation of 2-(2-Fluorophenyl)acetone or 2-(2-Fluorophenyl)acetic acid.

    Reduction: Formation of 2-(2-Fluorophenyl)propanol or 2-(2-Fluorophenyl)propane.

    Substitution: Formation of 2-(2-Aminophenyl)propanoic acid or 2-(2-Thiophenyl)propanoic acid.

Scientific Research Applications

2-(2-Fluorophenyl)propanoic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

  • 2-(4-Fluorophenyl)propanoic acid
  • 2-(2-Chlorophenyl)propanoic acid
  • 2-(2-Bromophenyl)propanoic acid

Comparison:

  • 2-(4-Fluorophenyl)propanoic acid: Similar in structure but with the fluorine atom at the para position, which can affect its reactivity and binding properties.
  • 2-(2-Chlorophenyl)propanoic acid: Chlorine substitution can lead to different electronic effects and steric hindrance compared to fluorine.
  • 2-(2-Bromophenyl)propanoic acid: Bromine is bulkier than fluorine, which can influence the compound’s physical and chemical properties.

2-(2-Fluorophenyl)propanoic acid stands out due to the unique electronic properties imparted by the fluorine atom, which can enhance its reactivity and interaction with biological targets.

Properties

IUPAC Name

2-(2-fluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-6(9(11)12)7-4-2-3-5-8(7)10/h2-6H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFNLAUFNKNYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73041-90-4
Record name 2-(2-fluorophenyl)propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Methyl 2-(2-fluorophenyl)propanoate (26.2 g, 0.144 mol) was dissolved in THF (325 ml) and LiOH (1 M, 173 ml) added. The reaction mixture was stirred at room temperature for 2.5 h, before diluting with diethyl ether and extracting with water and 1N NaOH. The aqueous layer was acidified and extracted with ethyl acetate (×2). The organic extract was washed with brine, dried and evaporated to yield 2-(2-fluorophenyl)propanoic acid (22.5 g, 100%) as an oil.
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